molecular formula C15H14N4OS B4436995 N-(4-cyanophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide

N-(4-cyanophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide

Cat. No. B4436995
M. Wt: 298.4 g/mol
InChI Key: ANTDIINUFGXAJQ-UHFFFAOYSA-N
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Description

The interest in N-(4-cyanophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide and its derivatives stems from their broad potential in synthesizing heterocyclic compounds that exhibit significant biological activities. Such compounds have been explored for their antitumor, anticonvulsant, and antimicrobial properties among others. The diversity in their synthesis and the variability of their chemical reactions underline the chemical versatility and potential pharmacological relevance of these compounds.

Synthesis Analysis

The synthesis of derivatives related to N-(4-cyanophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide involves several key steps, typically starting from basic heterocyclic scaffolds. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield a related cyanoacetamide, which serves as a precursor for further heterocyclic transformations (Shams et al., 2010). Another approach involves the alkylation of 4,6-dimethyl-2thiopyrimidine with α-chloroacetamides, highlighting the versatility in synthesizing acetamide derivatives with potential anticonvulsant activities (Severina et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds in this category often features a folded conformation around the acetamide bridge, with intramolecular hydrogen bonds stabilizing this configuration. This folded conformation influences the molecular interactions and potential biological activities of these compounds (Subasri et al., 2016).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, leading to a rich diversity of heterocyclic derivatives. The mechanistic pathways can include cyclization, nucleophilic attacks, and condensation reactions, each contributing to the functional diversity of the synthesized products. The reactivity is often influenced by the presence of cyano, thioacetamide, and acetamide groups, which can participate in different reaction pathways (Shams et al., 2010).

Physical Properties Analysis

While specific studies on the physical properties of "N-(4-cyanophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide" itself are scarce, related compounds exhibit properties that are crucial for their potential applications. These can include solubility in various solvents, melting points, and stability under different conditions, which are essential for both synthetic chemistry and pharmacological studies.

Chemical Properties Analysis

The chemical properties of these compounds, such as acidity/basicity (pKa), reactivity towards different chemical reagents, and the stability of their chemical bonds, play a crucial role in their biological activity and chemical utility. For example, the pKa values of similar acetamide derivatives have been determined to understand their protonation states, which can affect their interaction with biological targets and their solubility (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(4-cyanophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-10-7-11(2)18-15(17-10)21-9-14(20)19-13-5-3-12(8-16)4-6-13/h3-7H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTDIINUFGXAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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